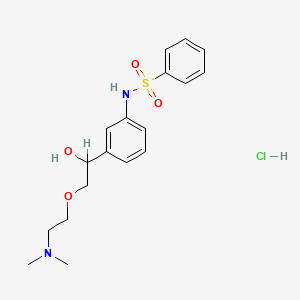
Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives typically involves the reaction of a sulfonamide with various substituents to achieve the desired chemical structure. One common method involves the reaction of benzenesulfonyl chloride with an amine in the presence of a base, such as pyridine or triethylamine . The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme involved in regulating pH and ion balance in cells. The compound inhibits the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including the suppression of tumor growth and bacterial proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide, N-phenyl-: Another sulfonamide derivative with similar biological activities.
Benzenesulfonamide, N-(2-hydroxyethyl)-: Known for its use as an enzyme inhibitor.
Benzenesulfonamide, N-(4-methylphenyl)-: Studied for its antimicrobial properties.
Uniqueness
Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities. Its ability to inhibit carbonic anhydrase with high selectivity makes it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
131962-94-2 |
|---|---|
Molekularformel |
C18H25ClN2O4S |
Molekulargewicht |
400.9 g/mol |
IUPAC-Name |
N-[3-[2-[2-(dimethylamino)ethoxy]-1-hydroxyethyl]phenyl]benzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C18H24N2O4S.ClH/c1-20(2)11-12-24-14-18(21)15-7-6-8-16(13-15)19-25(22,23)17-9-4-3-5-10-17;/h3-10,13,18-19,21H,11-12,14H2,1-2H3;1H |
InChI-Schlüssel |
GLCKLQYMBGRFLY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOCC(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


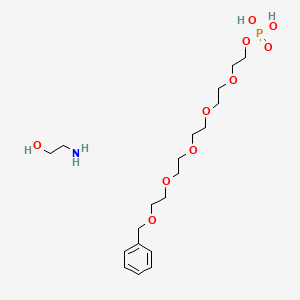

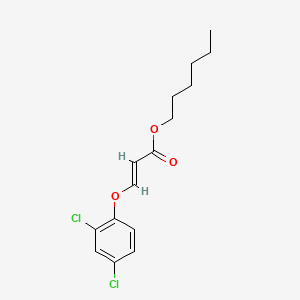
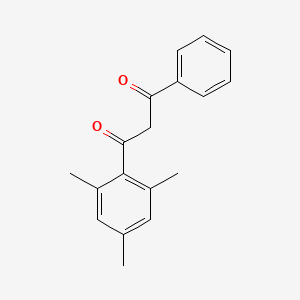

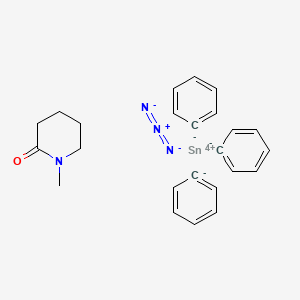

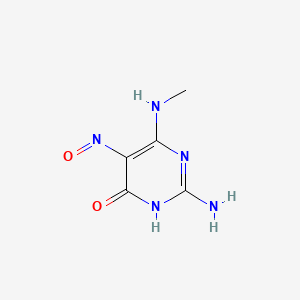

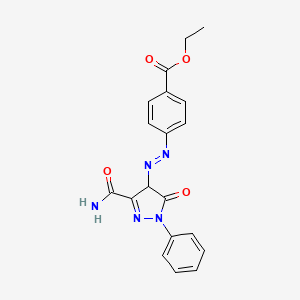

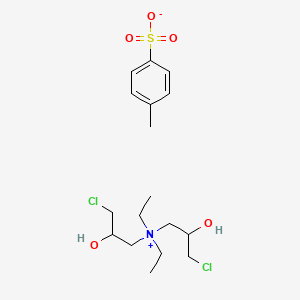

![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazolium acetate](/img/structure/B12698922.png)
